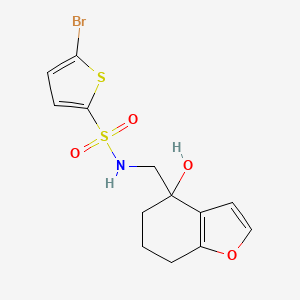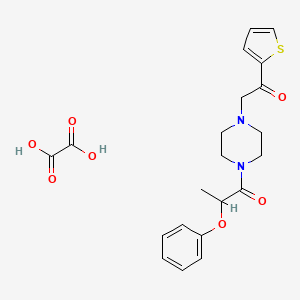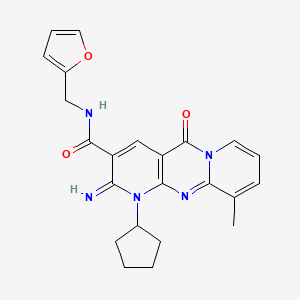![molecular formula C15H13Cl2N3O2 B2917662 2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone CAS No. 866050-66-0](/img/structure/B2917662.png)
2-{[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is an organic compound with a unique chemical structure, featuring a cyclohexanone core linked to a dichlorophenyl-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone typically involves a multistep process:
Formation of the 1,2,3-Triazole Ring: : This step commonly utilizes the azide-alkyne Huisgen cycloaddition reaction, often catalyzed by copper (CuAAC), to form the 1,2,3-triazole ring. The reaction is usually carried out under mild conditions in the presence of a base.
Attachment of the Dichlorophenyl Group:
Coupling with Cyclohexanone: : The final step generally entails the condensation of the triazole intermediate with cyclohexanone under acidic or basic conditions to form the final product.
Industrial Production Methods: Scaling up the production of this compound involves optimizing the reaction conditions to ensure high yield and purity. Industrial methods may include continuous flow reactions and the use of automated systems to precisely control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically at the cyclohexanone moiety, leading to the formation of cyclohexanone derivatives.
Reduction: : Reduction reactions may target the triazole ring or the ketone group, resulting in various reduced forms of the compound.
Substitution: : Substitution reactions are common at the dichlorophenyl group, potentially introducing new functional groups.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents such as halogens, organometallics, and acids are typically used in substitution reactions.
Major Products:
Oxidation: : Oxidized derivatives of cyclohexanone.
Reduction: : Reduced triazole and ketone derivatives.
Substitution: : Functionalized dichlorophenyl derivatives.
Scientific Research Applications
2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone has diverse applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as a biochemical probe due to its triazole moiety.
Medicine: : Explored for its potential pharmacological properties, such as antimicrobial and anticancer activities.
Industry: : Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone is thought to involve interaction with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or other proteins may interact with the triazole or dichlorophenyl groups.
Pathways Involved: : The compound may modulate biochemical pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
1,2,3-Triazole derivatives
Cyclohexanone derivatives
Dichlorophenyl-containing compounds
This detailed analysis of 2-{[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl}cyclohexanone highlights its significance in various fields of research and its unique chemical properties.
Properties
IUPAC Name |
2-[1-(3,4-dichlorophenyl)triazole-4-carbonyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-11-6-5-9(7-12(11)17)20-8-13(18-19-20)15(22)10-3-1-2-4-14(10)21/h5-8,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUFYBCDRIIAEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(=O)C2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821432 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-(Diethylamino)ethyl)-1-(2,3-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917579.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![4-(Difluoro{[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-6-methyl-2-phenylpyrimidine](/img/structure/B2917583.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)
![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2917588.png)
![2-(ethylsulfanyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2917592.png)
![3-(4-Chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]quinoline](/img/structure/B2917594.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2917595.png)

![3-(2-bromophenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2917598.png)


